4-Aminobenzene-1,2,3-triol;hydrochloride 4-Aminobenzene-1,2,3-triol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 7303-36-8
VCID: VC18753605
InChI: InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H
SMILES:
Molecular Formula: C6H8ClNO3
Molecular Weight: 177.58 g/mol

4-Aminobenzene-1,2,3-triol;hydrochloride

CAS No.: 7303-36-8

Cat. No.: VC18753605

Molecular Formula: C6H8ClNO3

Molecular Weight: 177.58 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobenzene-1,2,3-triol;hydrochloride - 7303-36-8

Specification

CAS No. 7303-36-8
Molecular Formula C6H8ClNO3
Molecular Weight 177.58 g/mol
IUPAC Name 4-aminobenzene-1,2,3-triol;hydrochloride
Standard InChI InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H
Standard InChI Key BPOCRZKGNUUKIM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1N)O)O)O.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The parent compound, 4-aminobenzene-1,2,3-triol (CID 417523), features a benzene ring substituted with hydroxyl groups at positions 1, 2, and 3, and an amino group at position 4 . The hydrochloride salt introduces a chloride ion (Cl⁻) as a counterion, enhancing stability and solubility in aqueous media . The SMILES notation (C1=CC(=C(C(=C1N)O)O)O.Cl) confirms the spatial arrangement of functional groups .

Key Structural Features:

  • Hydroxyl Groups: Three -OH groups at ortho, meta, and para positions relative to the amino group.

  • Amino Group: A primary amine at position 4, contributing to hydrogen bonding and basicity.

  • Hydrochloride Salt: Formation of a zwitterionic structure, improving crystallinity and shelf-life .

Physicochemical Properties

PropertyValueSource
Molecular Weight177.58 g/molPubChem
XLogP3-AA0.2PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count0PubChem
Exact Mass177.042593085 DaPubChem

The compound is a weak triprotic acid, with pKa values influenced by the electron-donating amino group and electron-withdrawing hydroxyl groups. The hydrochloride form is expected to exhibit enhanced solubility compared to the free base due to ionic interactions .

Synthesis and Preparation

Challenges and Innovations

  • Regioselectivity: Achieving precise substitution patterns on the benzene ring remains challenging.

  • Green Chemistry: Recent trends favor enzymatic or catalytic methods to reduce hazardous reagents, though no such methods are reported for this compound .

Applications in Research

Organic Synthesis

4-Aminobenzene-1,2,3-triol;hydrochloride serves as a building block in:

  • Heterocyclic Chemistry: Formation of triazoles, benzimidazoles, and other nitrogen-containing rings .

  • Polymer Chemistry: Potential precursor for phenolic resins or crosslinkers due to multiple reactive sites .

Example Reaction Pathway:

The amino group can undergo alkylation or acylation, while hydroxyl groups enable etherification or esterification .

Pharmaceutical Research

The compound is listed in the National Cancer Institute (NCI) database (NSC 92737), indicating potential anticancer activity . While specific bioactivity data are unavailable, its structural similarity to catecholamines and polyphenols suggests antioxidant or enzyme-inhibiting properties .

Hazard CodeDescriptionSource
H302Harmful if swallowedPubChem
H315Causes skin irritationPubChem
H319Causes serious eye irritationPubChem
H335May cause respiratory irritationPubChem

The compound is classified for research use only, with handling precautions including gloves, goggles, and ventilation .

Comparative Analysis with Analogues

CompoundCAS NumberMolecular WeightKey Differences
4-Aminobenzene-1,2,3-triol27841-28-7141.12 g/molFree base form; lower stability
3-Aminobenzene-1,2-diol HCl51220-97-4161.59 g/molTwo hydroxyl groups; distinct reactivity
2,4,6-Triaminobenzene-1,3,5-triol HCl2368852-01-9207.61 g/molThree amino groups; higher molecular complexity

Research Gaps and Future Directions

Unexplored Bioactivity

  • Antimicrobial/Anticancer Screening: No published data on biological activity.

  • Enzyme Inhibition: Potential interactions with polyphenol oxidases or tyrosinase .

Synthetic Optimization

  • Green Synthesis: Exploring catalytic or biocatalytic routes to reduce environmental impact .

  • Scale-Up: Development of cost-effective methods for industrial production.

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